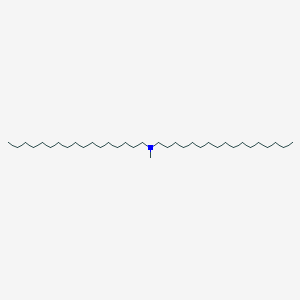
N-Heptadecyl-N-methylheptadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptadecyl-N-methylheptadecan-1-amine is a long-chain alkylamine with the molecular formula C35H73N. This compound is characterized by its two heptadecyl chains and a methyl group attached to the nitrogen atom. It is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecyl-N-methylheptadecan-1-amine typically involves the reaction of heptadecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Heptadecylamine+Methyl iodide→this compound+Hydrogen iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Heptadecyl-N-methylheptadecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated amines
Scientific Research Applications
N-Heptadecyl-N-methylheptadecan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Heptadecyl-N-methylheptadecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other self-assembled structures. This property is exploited in various applications, from drug delivery to industrial formulations.
Comparison with Similar Compounds
Similar Compounds
- N-Hexadecyl-N-methylheptadecan-1-amine
- N-Methyl-N-tetradecylhexadecan-1-amine
Uniqueness
N-Heptadecyl-N-methylheptadecan-1-amine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong surface activity and stability.
Properties
CAS No. |
103175-42-4 |
|---|---|
Molecular Formula |
C35H73N |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-heptadecyl-N-methylheptadecan-1-amine |
InChI |
InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
InChI Key |
FCURGHOPLJJKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
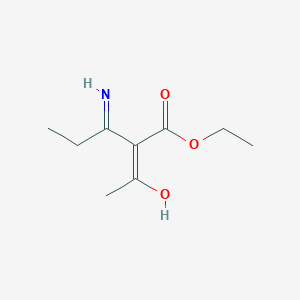
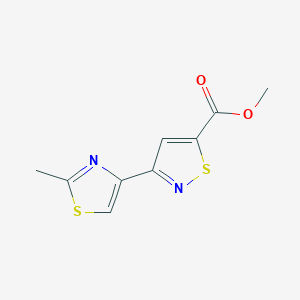
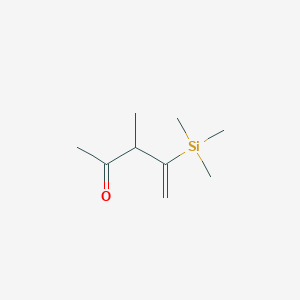
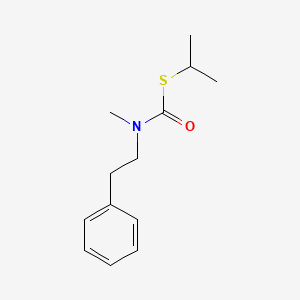
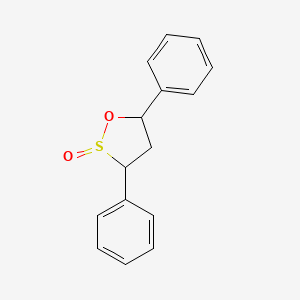
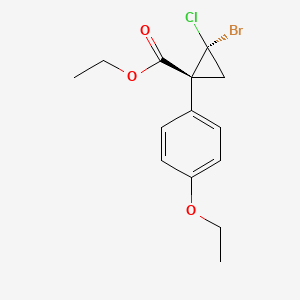
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
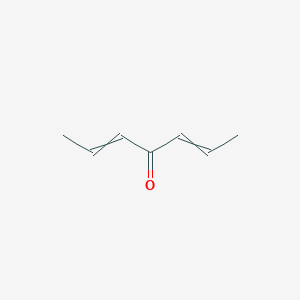
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)

